molecular formula C37H60N10O14 B12631138 L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine CAS No. 918405-54-6

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine

Katalognummer: B12631138
CAS-Nummer: 918405-54-6
Molekulargewicht: 868.9 g/mol
InChI-Schlüssel: LFSZODAPCLZLCC-YEEHSVBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine is a peptide composed of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.

Eigenschaften

CAS-Nummer

918405-54-6

Molekularformel

C37H60N10O14

Molekulargewicht

868.9 g/mol

IUPAC-Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H60N10O14/c1-17(2)28(35(58)41-18(3)30(53)43-24(37(60)61)14-27(40)52)46-32(55)23(7-5-6-12-38)42-33(56)25(15-48)45-36(59)29(19(4)50)47-34(57)26(16-49)44-31(54)22(39)13-20-8-10-21(51)11-9-20/h8-11,17-19,22-26,28-29,48-51H,5-7,12-16,38-39H2,1-4H3,(H2,40,52)(H,41,58)(H,42,56)(H,43,53)(H,44,54)(H,45,59)(H,46,55)(H,47,57)(H,60,61)/t18-,19+,22-,23-,24-,25-,26-,28-,29-/m0/s1

InChI-Schlüssel

LFSZODAPCLZLCC-YEEHSVBKSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling reaction: where the activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection steps: to remove protecting groups from the amino acids, allowing for further coupling reactions.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: This can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2) for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reactions: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of cellular events, leading to the desired biological response. The molecular targets and pathways involved vary based on the peptide’s structure and the biological system in which it is studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of tyrosine, serine, threonine, lysine, valine, alanine, and asparagine in a specific order allows for unique interactions and biological activities compared to other peptides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.